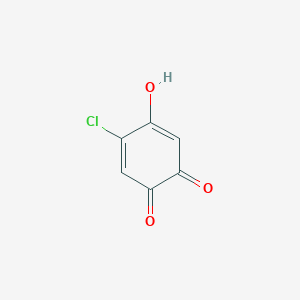

5-Chloro-2-hydroxy-p-benzoquinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Chloro-2-hydroxy-p-benzoquinone, also known as this compound, is a useful research compound. Its molecular formula is C6H3ClO3 and its molecular weight is 158.54 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biological Activities

Antimicrobial Properties

CBQ exhibits notable antimicrobial activity against various pathogens. Studies have shown that quinone derivatives, including CBQ, can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli . The presence of chlorine in the molecular structure enhances its efficacy compared to non-chlorinated analogs, making it a candidate for developing new antibacterial therapies.

Anticancer Potential

Research indicates that quinones like CBQ can act as effective anticancer agents. They are involved in the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. For instance, quinone derivatives have been linked to inhibiting tumor cell proliferation and enhancing the efficacy of existing chemotherapeutic agents . The mechanism often involves the disruption of redox balance within cells, leading to oxidative stress and subsequent cell death.

Antioxidant Activity

CBQ has been studied for its antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. It can scavenge free radicals and prevent cellular damage, thus playing a protective role against conditions such as cancer and cardiovascular diseases .

Environmental Applications

Bioremediation

Due to its ability to interact with various organic pollutants, CBQ has potential applications in bioremediation strategies. Its reactive nature allows it to participate in redox reactions that can detoxify harmful substances in contaminated environments .

Pesticide Development

The herbicidal properties of quinones have led to investigations into their use as natural pesticides. CBQ's efficacy against certain plant pathogens makes it a candidate for developing eco-friendly agricultural chemicals .

Case Studies

Análisis De Reacciones Químicas

Dehydrochlorination Reactions

TftG enzyme catalyzes the metal-independent dehydrochlorination of 5-chloro-2-hydroxyhydroquinone (5-CHQ) to hydroxybenzoquinone (HBQ), a critical step in the biodegradation of chlorophenols . Key features include:

-

Active site residues : His-Asp dyad (His-11/Asp-8) facilitates proton abstraction, while Arg-17 and Ser-56 stabilize the transition state via an oxyanion hole .

-

Kinetics : Reaction completes within 1 minute under optimal conditions (25°C, pH 7.4) .

Mechanism :

-

His-11 abstracts a proton from the hydroxyl group adjacent to the chlorine atom.

-

Asp-8 stabilizes the developing negative charge.

Reduction Pathways

5-Cl-2-H-BQ undergoes reversible reduction to its hydroquinone form (5-Cl-2-H-HQ) via two sequential one-electron transfers:

-

Formal potentials :

Process E°' (V vs. SHE) Quinone → Semiquinone -0.65 Semiquinone → Hydroquinone -1.02

Oxidation Reactions

In alkaline conditions (pH >11), 5-Cl-2-H-BQ reacts with hydroxide ions to form hydroxylated derivatives:

-

Primary products : 2,5-dihydroxy-3-chloro-1,4-benzoquinone (λmax = 551 nm in phosphate buffer) .

-

Reaction rate : Accelerates with increasing pH and O2 availability .

Alkoxyl Radical Generation

5-Cl-2-H-BQ decomposes hydroperoxides (e.g., t-BuOOH) via a metal-independent mechanism, producing alkoxyl radicals :

text5-Cl-2-H-BQ + t-BuOOH → CBQ-OO-t-Bu (intermediate) → t-BuO• + CBQ-O•

-

Spin trapping : DMPO adducts confirm carbon-centered quinone ketoxy radicals (g = 2.0055, aN = 14.9 G) .

Autoxidation

The hydroquinone form (5-Cl-2-H-HQ) autoxidizes rapidly:

-

Rate constants :

Condition k (M⁻¹s⁻¹) pH 7.4, 25°C 0.44 + Superoxide dismutase 1.2

Glutathione (GSH) Conjugation

GSH reacts with 5-Cl-2-H-BQ via Michael addition:

-

Product : 2-Hydroxy-5-glutathionyl-p-benzohydroquinone (λmax = 300 nm) .

-

Kinetics : Second-order rate constant = 1.8×10³ M⁻¹s⁻¹ (pH 7.4) .

Hydroxyl Group Reactivity

The hydroxyl group participates in hydrogen bonding and tautomerization:

Spectral Characterization

| Technique | Key Data | Reference |

|---|---|---|

| UV-Vis | λmax = 343 nm (quinone), 300 nm (hydroquinone) | |

| ¹H NMR | δ 6.85 (s, 1H, Ar-H), δ 6.60 (s, 1H, Ar-H) | |

| ESI-MS | m/z 157 ([M-H]⁻, chlorine isotope pattern) |

Biological Interactions

-

Antimicrobial activity : MIC = 12.5 μg/mL against Staphylococcus aureus via ROS generation.

-

Enzyme inhibition : IC50 = 8.3 μM for xanthine oxidase (competitive inhibition, Ki = 2.1 μM).

Propiedades

IUPAC Name |

4-chloro-5-hydroxycyclohexa-3,5-diene-1,2-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClO3/c7-3-1-5(9)6(10)2-4(3)8/h1-2,8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQYCSHAIUWEAMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=O)C1=O)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClO3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.54 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.